2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid in ethanol . Another method is the Pfitzinger reaction, which involves the condensation of isatin with α-methyl ketone in aqueous ethanol . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various indole derivatives .
Scientific Research Applications
2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an anticancer and antimicrobial agent . The compound’s ability to inhibit histone deacetylases (HDACs) makes it a promising candidate for developing new anticancer drugs . Additionally, its antimicrobial properties have been studied for potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its inhibition of HDACs leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of cancer cell growth . The compound’s antimicrobial activity is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other indole and quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and 2-(1H-indol-3-yl)quinazolin-4-one . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid apart is its unique combination of indole and quinoline moieties, which confer distinct biological properties. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry .
Properties
CAS No. |
89391-08-2 |
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Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H16N2O2/c27-24(28)18-14-21(25-19-12-6-4-10-16(18)19)22-17-11-5-7-13-20(17)26-23(22)15-8-2-1-3-9-15/h1-14,26H,(H,27,28) |
InChI Key |
DPBAPRAQCCCVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5C(=C4)C(=O)O |
Origin of Product |
United States |
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